molecular formula C19H22O8 B11166721 dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Cat. No.: B11166721
M. Wt: 378.4 g/mol
InChI Key: UONAVINXFGJXNU-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with two acetate groups, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate typically involves the reaction of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diol with dimethyl acetic anhydride under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets in biological systems. The chromene core can interact with enzymes and receptors, modulating their activity. The acetate groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate: Similar structure but with ethyl groups instead of methyl groups.

    2,2’-[(4-Methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid: Similar structure but with carboxylic acid groups instead of ester groups.

Uniqueness

Dimethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is unique due to its specific ester groups, which can influence its reactivity and biological activity. The presence of methyl groups can also affect its solubility and interaction with biological targets compared to its ethyl or carboxylic acid analogs.

Properties

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-3-propylchromen-7-yl]oxyacetate

InChI

InChI=1S/C19H22O8/c1-5-6-13-11(2)18-14(26-10-17(21)24-4)7-12(25-9-16(20)23-3)8-15(18)27-19(13)22/h7-8H,5-6,9-10H2,1-4H3

InChI Key

UONAVINXFGJXNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2OCC(=O)OC)OCC(=O)OC)OC1=O)C

Origin of Product

United States

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